(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[221]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the trifluoromethylation of carbon-centered radical intermediates. This process typically employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under radical conditions . Another method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities. The use of metal-free conditions and readily available starting materials can further enhance the feasibility of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted amines.
Substitution: Formation of azide or methoxy-substituted derivatives.
Scientific Research Applications
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The azabicyclo structure contributes to its binding affinity and selectivity for certain receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane: vs. : The trifluoromethyl group provides greater metabolic stability and lipophilicity compared to the difluoromethyl group.
This compound: vs. : The heptane structure offers a more rigid and constrained conformation, which can influence its binding properties and reactivity.
Uniqueness
The unique combination of the trifluoromethyl group and the azabicyclo structure in this compound imparts distinct physicochemical properties, such as enhanced lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10F3N |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-5(3-4)11-6/h4-6,11H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
ZDNTYGGIRHRRDM-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C(F)(F)F |
Canonical SMILES |
C1CC2CC1C(N2)C(F)(F)F |
Origin of Product |
United States |
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